Methyl 4-oxochromane-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 4-oxochromane-6-carboxylate” can be achieved from Methanol and 4-Oxo-chroMan-carbonsaeure-(6) .Molecular Structure Analysis
The molecular formula of “Methyl 4-oxochromane-6-carboxylate” is C11H10O4 . The molecular weight is 206.2 .Physical And Chemical Properties Analysis
“Methyl 4-oxochromane-6-carboxylate” is a solid at room temperature . The InChI code for this compound is 1S/C11H10O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6H,4-5H2,1H3 .Scientific Research Applications
Organic Chemistry “Methyl 4-oxochromane-6-carboxylate” is a chemical compound used in organic synthesis . It’s often used as a starting material or intermediate in the synthesis of more complex organic compounds .
Method of Application The compound is typically used in reactions that involve Method A and purification using silica gel chromatography . This method allows for the production of various products with different yields .
Results and Outcomes The outcomes of these reactions vary depending on the specific reaction conditions and the other reactants involved. For example, one reaction yielded the product as a white solid with a 59% yield . The mass of the product was determined using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .
Synthesis of Bioactive Ester-Containing Chroman-4-Ones
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of bioactive ester-containing chroman-4-ones through the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates .
- Method : The transformation involves the generation of an alkoxycarbonyl radical via the decarboxylation of oxalates in the presence of (NH4)2S2O8 .
- Results : The method provides a convenient and practical approach for the synthesis of these bioactive compounds .
Synthesis of Various Organic Compounds
- Field : Organic Chemistry
- Application : “Methyl 4-oxochromane-6-carboxylate” is used as a starting material or intermediate in the synthesis of a variety of organic compounds .
- Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
- Results : The outcomes of these reactions vary depending on the specific reaction conditions and the other reactants involved .
Synthesis of Methyl 4-(N, N-dipropyl sulfamoyl) benzoate
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of Methyl 4-(N, N-dipropyl sulfamoyl) benzoate .
- Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
- Results : The product was obtained as a yellow oil with a 48% yield .
Synthesis of Methyl 3-(piperidine-1-carbonyl) benzoate
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of Methyl 3-(piperidine-1-carbonyl) benzoate .
- Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
- Results : The product was obtained as a white solid with a 67% yield .
Synthesis of Methyl 4-[(2-methoxyphenyl) carbamoyl] benzoate
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of Methyl 4-[(2-methoxyphenyl) carbamoyl] benzoate .
- Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
- Results : The product was obtained as a yellow solid with a 68% yield .
Synthesis of Methyl 3-(pyridin-2-yl) benzoate
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of Methyl 3-(pyridin-2-yl) benzoate .
- Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
- Results : The product was obtained as a white solid with a 64% yield .
Synthesis of Methyl quinoline-3-carboxylate
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of Methyl quinoline-3-carboxylate .
- Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
- Results : The product was obtained as a white solid with a 40% yield .
Synthesis of Methyl quinoline-7-carboxylate
Safety And Hazards
“Methyl 4-oxochromane-6-carboxylate” is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
methyl 4-oxo-2,3-dihydrochromene-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJGGWLNOHXSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634680 | |
Record name | Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxochromane-6-carboxylate | |
CAS RN |
41118-19-8 | |
Record name | Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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